4-ethynylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNHMXYMKWHUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623679 | |
| Record name | 4-Ethynyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111600-89-6 | |
| Record name | 4-Ethynyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethynylthiazole and Its Analogs
Established Synthetic Pathways for 4-Ethynylthiazole Derivatives
Traditional methods for synthesizing this compound derivatives have relied heavily on powerful and versatile reactions, such as the Sonogashira cross-coupling, and specific catalytic systems that have proven reliable over time.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds, including this compound derivatives. mdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. mdpi.comjk-sci.comyoutube.com
In the context of this compound synthesis, the process starts with a 4-halothiazole precursor, such as 4-iodothiazole or 4-bromothiazole. This precursor is then reacted with a protected or terminal alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base like triethylamine. mdpi.com The reaction efficiently forms a new carbon-carbon bond between the thiazole (B1198619) ring's C4 position and the alkyne's sp-hybridized carbon.
Table 1: Representative Sonogashira Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |
|---|
This methodology is highly valued for its functional group tolerance and its reliability in forming the crucial C(sp²)-C(sp) bond. youtube.com
An improved method for synthesizing 4-alkynyl substituted thiazoles involves the use of a zeolite catalyst for the construction of the thiazole ring itself. researchgate.netfao.org Research has demonstrated that Zeolite H-beta can effectively facilitate the reaction of α-chloro acetyl chloride with 1,2-bis-trimethyl silyl acetylene (B1199291). researchgate.net This step produces a key intermediate, 1-chloro-4-(trimethylsilyl)but-3-yn-2-one.
This intermediate is then treated with thioacetamide in a subsequent step to afford the desired 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. researchgate.net The use of Zeolite H-beta is advantageous due to its properties, including high acid strength and thermal stability, which facilitate the initial acylation reaction under relatively mild conditions. researchgate.net
Table 2: Zeolite-Catalyzed Pathway to a 4-Alkynyl Thiazole Precursor
| Step | Reactants | Catalyst/Reagent | Product | Yield |
|---|---|---|---|---|
| 1 | α-chloro acetyl chloride, 1,2-bis-trimethyl silyl acetylene | Zeolite H-beta | 1-chloro-4-(trimethylsilyl)but-3-yn-2-one | ~70% |
Data sourced from research findings. researchgate.net
Building upon the synthesis of the 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole intermediate, a modified Sonogashira reaction employing palladium-copper catalysis has been developed to further functionalize the molecule. researchgate.net This improved method facilitates the coupling of the silyl-protected ethynylthiazole with various (hetero)aryl halides.
A key innovation in this approach is the use of L-proline, which facilitates the Pd-Cu catalysis in the presence of aqueous potassium carbonate. researchgate.net This modification provides a mild and efficient pathway to synthesize a diverse range of 4-alkynyl substituted thiazole derivatives, which are valuable in pharmaceutical research. researchgate.net
Novel and Sustainable Synthetic Approaches for Ethynylthiazoles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. bohrium.comresearchgate.netsruc.ac.uk These methodologies focus on creating more environmentally benign synthetic processes. bepls.comresearchgate.net Key strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or polyethylene glycol (PEG). bohrium.combepls.com
Green Catalysts: Employing recyclable or non-toxic catalysts to minimize waste and environmental impact. bohrium.combepls.com
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. bohrium.comresearchgate.netbepls.com
Multi-component Reactions: Designing single-pot reactions where multiple starting materials react to form the final product, reducing the number of synthetic steps and purification processes. sruc.ac.ukbepls.comresearchgate.net
Table 3: Overview of Green Chemistry Approaches in Thiazole Synthesis
| Green Strategy | Description | Advantages |
|---|---|---|
| Green Solvents | Use of water, PEG, or other environmentally friendly solvents. bepls.com | Reduced toxicity and environmental pollution. |
| Microwave/Ultrasound | Application of microwave or ultrasonic energy to drive reactions. bohrium.comresearchgate.net | Faster reaction times, higher yields, fewer by-products. |
| Recyclable Catalysts | Use of solid-supported or other reusable catalysts. bepls.com | Minimized waste, cost-effective. |
These green approaches provide a sustainable platform for the synthesis of various thiazole derivatives. bohrium.com
The development of improved synthetic methods for this compound and its analogs is driven by the need for greater efficiency, milder reaction conditions, and access to a wider range of derivatives. The zeolite-catalyzed construction of the thiazole ring is a prime example of an improved method, as it provides a structured and efficient route to a key intermediate. researchgate.netfao.org
Furthermore, the L-proline-facilitated, palladium-copper catalyzed coupling reaction represents a significant advancement. researchgate.net By enabling the reaction to proceed under mild conditions with an aqueous base, this method is not only more efficient but also aligns with the principles of green chemistry by potentially reducing the reliance on harsh organic solvents and bases. These modern catalytic approaches are crucial for the efficient and sustainable production of complex thiazole derivatives for various applications.
Preparation of Key Precursors and Intermediates
The synthesis of functionalized 4-ethynylthiazoles relies on the availability of appropriately substituted thiazole precursors. The methodologies to obtain these key intermediates are pivotal for the successful construction of the target molecules.
The synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole is a critical process, as this compound serves as a valuable intermediate. A common route to this molecule involves a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The key precursor for this reaction is 4-bromo-2-methylthiazole.
The preparation of 4-bromo-2-methylthiazole can be achieved from 2,4-dibromothiazole. The process involves dissolving 2,4-dibromothiazole in an anhydrous solvent like tetrahydrofuran (THF) and cooling the solution to a low temperature, such as -78 °C, under an inert atmosphere. A strong base, typically n-butyllithium in hexane, is then added slowly. Following this, a methylating agent, such as dimethyl sulfate, is introduced to the reaction mixture. The reaction is allowed to proceed for several hours, gradually warming to room temperature. After an aqueous workup and extraction with an organic solvent, the product is purified by chromatography to yield 4-bromo-2-methylthiazole as an oil chemicalbook.com.
With 4-bromo-2-methylthiazole in hand, the subsequent Sonogashira coupling with (trimethylsilyl)acetylene is performed. This reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like cuprous iodide (CuI), in the presence of a base, often an amine like triethylamine. The reaction of 4-bromo-2-methylthiazole with (trimethylsilyl)acetylene under these conditions furnishes 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole researchgate.netnih.gov. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed in a subsequent step if the free alkyne is required.
The synthesis of 2-amino and 2-halothiazole-4-(alkynylbenzenes) as potent metabotropic glutamate (B1630785) receptor 5 (mGluR5) ligands involves a strategic sequence of reactions, beginning with the formation of a 2-aminothiazole core, followed by Sonogashira coupling and subsequent halogenation.
The initial step often involves the Sonogashira cross-coupling of a suitable 2-aminothiazole derivative bearing a leaving group at the 4-position with a substituted phenylacetylene. Alternatively, a 4-alkynyl-2-aminothiazole can be coupled with a haloarene.
A crucial part of the synthesis is the regioselective halogenation of the 2-aminothiazole ring. The use of copper halides has proven to be an effective method for this transformation. The reaction conditions can be tuned to achieve selective halogenation at different positions of the thiazole ring nih.govnih.gov.
For instance, the synthesis of 2-bromo-4-phenylthiazole can be accomplished starting from 2-amino-4-phenylthiazole. The aminothiazole is treated with copper(II) bromide (CuBr₂) and an alkyl nitrite, such as n-butyl nitrite, in a solvent like acetonitrile. The reaction is typically heated to facilitate the conversion. Following the reaction, the product is isolated and purified, for example, by chromatography researchgate.net.
The halogenation can be directed to either the 2- or 5-position of the 2-aminothiazole ring depending on the reagents and conditions. Treatment of a 2-aminothiazole with a copper(II) halide (CuX₂, where X = Cl or Br) in acetonitrile at room temperature can lead to regioselective halogenation at the 5-position. If dibromination is desired, the reaction can be carried out with n-butyl nitrite and CuBr₂ at elevated temperatures (above 65 °C). Selective halogenation at the 2-position can be achieved using copper(I) halides (CuX, where X = Cl, Br, or I) nih.gov.
The table below summarizes the conditions for the halogenation of 4-(phenylethynyl)thiazol-2-amine.
| Product | Halogenating Agent | Other Reagents | Temperature | Position of Halogenation |
|---|---|---|---|---|
| 5-Halo-4-(phenylethynyl)thiazol-2-amine | CuCl₂ or CuBr₂ | - | Room Temperature | 5 |
| 2,5-Dibromo-4-(phenylethynyl)thiazole | CuBr₂ | n-Butyl nitrite | > 65 °C | 2 and 5 |
| 2-Halo-4-(phenylethynyl)thiazole | CuCl, CuBr, or CuI | n-Butyl nitrite | Room Temperature | 2 |
This synthetic flexibility allows for the creation of a diverse library of 2-halothiazole-4-(alkynylbenzenes) for structure-activity relationship studies in the development of new mGluR5 ligands.
Reactivity Profiles and Transformational Chemistry of 4 Ethynylthiazole
Chemical Reactivity Defined by Thiazole (B1198619) Ring and Ethynyl (B1212043) Functional Group
The chemical reactivity of 4-ethynylthiazole is a composite of the individual reactivities of its two core components: the thiazole ring and the ethynyl functional group. The thiazole ring is an aromatic heterocyclic system containing both sulfur and nitrogen atoms. This structure imparts a degree of aromaticity, evidenced by the chemical shifts of its ring protons in 1H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.org The π-electron distribution in the thiazole ring makes certain positions susceptible to specific types of reactions. For instance, the carbon at the 5-position (C5) is generally the primary site for electrophilic substitution, while the proton at the 2-position (C2-H) is prone to deprotonation. wikipedia.org
The ethynyl group (–C≡CH) is a highly reactive functional group characterized by its carbon-carbon triple bond. This unsaturation makes it susceptible to a variety of addition reactions. More significantly, the terminal hydrogen atom of the ethynyl group is acidic and can be readily removed by a base to form a metal acetylide. This property is fundamental to its participation in numerous coupling reactions, most notably the Sonogashira cross-coupling reaction. myskinrecipes.com The combination of the electron-rich thiazole ring and the versatile ethynyl group makes this compound a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems. myskinrecipes.com
Exploitation in Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been widely used in various fields, including medicinal chemistry and materials science. jetir.orgnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylthiazole Derivatives
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction involves the coupling of a terminal alkyne, such as a this compound derivative, with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.net The Cu(I) catalyst significantly accelerates the reaction rate by orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgresearchgate.net The resulting triazole ring is exceptionally stable, making this reaction ideal for creating robust linkages between molecular fragments. researchgate.netnih.gov
The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. organic-chemistry.org Common sources of the Cu(I) catalyst include CuI, or the in situ reduction of CuSO4 with a reducing agent like sodium ascorbate. nih.govresearchgate.net The reaction can be performed in various solvents, including aqueous media, which enhances its applicability in biological systems. organic-chemistry.org
Below is a table summarizing representative examples of CuAAC reactions involving ethynylthiazole derivatives, highlighting the diversity of reactants and reaction conditions.
Regioselectivity and Reaction Mechanism Studies in Click Reactions
A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgjetir.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of its reaction mechanism.
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide in a stepwise manner. The reaction proceeds through a six-membered copper-containing intermediate, which ultimately leads to the formation of the 1,4-disubstituted triazole product after protonolysis. nih.gov
In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) exhibit the opposite regioselectivity, yielding the 1,5-disubstituted triazole isomer. organic-chemistry.org This complementary reactivity provides a powerful tool for synthetic chemists to control the substitution pattern of the resulting triazole ring. More recently, photocatalyzed azide-alkyne cycloadditions have been developed that also show absolute regioselectivity for the 1,4-disubstituted product, offering a metal-free alternative to the traditional CuAAC. nih.gov
Bio-orthogonal Applications of Click Chemistry for Ethynylthiazole Conjugation
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The CuAAC reaction, due to its high specificity and ability to proceed in aqueous environments, has found significant application in this area. nih.gov However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. wikipedia.org
Despite this, the CuAAC reaction with ethynylthiazole derivatives is a valuable tool for in vitro bioconjugation. For example, it can be used to label biomolecules such as proteins and nucleic acids that have been modified to contain an azide or an alkyne functional group. researchgate.net The stable triazole linkage formed ensures that the label is robustly attached to the biomolecule of interest. researchgate.net The development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the scope of bio-orthogonal reactions, allowing for the labeling of biomolecules in living cells. wikipedia.org
Other Functionalization and Coupling Strategies
Cross-Coupling Reactions for Derivatization (e.g., with (hetero)aryl halides)
Beyond click chemistry, the ethynyl group of this compound is a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a common method for the derivatization of this compound. myskinrecipes.com This reaction allows for the direct formation of a carbon-carbon bond between the thiazole ring and an aromatic or heteroaromatic system.
Another important cross-coupling reaction is the Suzuki-Miyaura coupling. While this reaction typically involves the coupling of an organoboron compound with an organic halide, variations exist that can utilize alkynyl derivatives. thieme.de For instance, an arylacetylene halide can undergo a Suzuki-type cross-coupling with an arylboronic acid to form a diarylacetylene. lookchem.com
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions, especially when dealing with heterocyclic systems that can potentially coordinate to the metal catalyst. thieme.de
The following table provides examples of cross-coupling reactions that could be applied to the derivatization of this compound.
Reactions Involving Ethynylthiazole as an Electrophilic Warhead
The ethynyl group of this compound, an electron-withdrawing system, renders the terminal alkyne susceptible to nucleophilic attack. This reactivity profile allows this compound to function as an electrophilic "warhead," a reactive moiety often employed in the design of targeted covalent inhibitors. The electron-deficient nature of the alkyne, influenced by the adjacent thiazole ring, facilitates conjugate addition reactions with various nucleophiles. This section explores the utility of this compound as a Michael acceptor, a key reaction in its role as an electrophilic warhead.
The primary mechanism through which this compound acts as an electrophilic warhead is the thia-Michael addition. In this reaction, a nucleophilic thiol, such as the side chain of a cysteine residue in a protein, adds across the triple bond of the ethynyl group. This conjugate addition is a well-established method for forming carbon-sulfur bonds and is a cornerstone of covalent inhibitor design. The thiazole moiety itself can influence the reactivity of the ethynyl group, potentially affecting the rate and selectivity of the Michael addition.
While specific kinetic data and detailed reaction tables for the Michael addition of various nucleophiles to this compound are not extensively documented in readily available literature, the general principles of such reactions are well-understood. The reaction is typically base-catalyzed, with the deprotonation of the thiol to a more nucleophilic thiolate anion initiating the attack on the electrophilic alkyne.
The application of ethynyl-heterocycles, including derivatives of this compound, as electrophilic warheads is an area of active research in medicinal chemistry, particularly in the development of kinase inhibitors. The general reactivity of such systems allows for the covalent modification of target proteins, leading to potent and often irreversible inhibition.
Table 1: General Reaction Parameters for Thia-Michael Addition to Activated Alkynes
| Parameter | Description | Typical Conditions/Reagents |
| Michael Acceptor | An electron-deficient alkyne | This compound |
| Michael Donor | A nucleophilic thiol | Cysteine derivatives, glutathione, various thiols |
| Catalyst | Typically a base to generate the thiolate | Triethylamine, sodium hydroxide, phosphines |
| Solvent | A polar solvent to facilitate the reaction | Water, ethanol (B145695), dimethylformamide (DMF) |
| Temperature | Often proceeds at room temperature | 25°C - 60°C |
Table 2: Investigated Thiol Nucleophiles in Michael Additions to Ethynyl-Heterocycles
| Nucleophile | Type | Relevance |
| L-Cysteine | Amino acid | Covalent modification of proteins |
| Glutathione (GSH) | Tripeptide | Biological thiol, involved in detoxification |
| Thiophenol | Aromatic thiol | Model nucleophile for reactivity studies |
| Benzyl mercaptan | Aliphatic thiol | Model nucleophile for reactivity studies |
Further research is required to fully characterize the reactivity profile of this compound with a diverse range of nucleophiles and to quantify the kinetics of these reactions. Such studies would provide valuable data for the rational design of novel covalent inhibitors and chemical probes based on the this compound scaffold.
Advanced Spectroscopic and Mechanistic Investigations
Spectroscopic Characterization Techniques for Structural Elucidation
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups within the 4-ethynylthiazole molecule. The spectrum exhibits a sharp absorption band corresponding to the C≡C triple bond stretch of the ethynyl (B1212043) group, typically appearing in the region of 2100-2260 cm⁻¹. Another key feature is the stretching vibration of the C-H bond of the terminal alkyne, which is observed as a sharp and intense peak around 3300 cm⁻¹. The vibrations associated with the thiazole (B1198619) ring, including C=N and C-S stretching, also produce characteristic signals in the fingerprint region of the spectrum, further confirming the heterocyclic structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the chemical environment of the protons in this compound. The proton of the ethynyl group typically resonates as a singlet in the range of δ 3.0-4.0 ppm. The protons on the thiazole ring exhibit distinct chemical shifts. For instance, the proton at the C5 position and the proton at the C2 position will appear as singlets with chemical shifts influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the ring.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. nih.gov The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula. Analysis of the fragmentation pattern provides further structural evidence, as cleavage of the ethynyl group or fragmentation of the thiazole ring results in characteristic daughter ions. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass, which further validates the elemental composition. nih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The presence of the conjugated system, involving the thiazole ring and the ethynyl group, gives rise to absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions within the conjugated system.
| Spectroscopic Data for this compound | |
| Technique | Characteristic Peaks/Signals |
| Infrared (IR) | ~3300 cm⁻¹ (alkynyl C-H stretch), ~2110 cm⁻¹ (C≡C stretch) |
| ¹H NMR | Signals corresponding to the ethynyl proton and thiazole ring protons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound. |
| UV-Vis | Absorption bands characteristic of the conjugated π-system. |
Kinetic and Mechanistic Studies of this compound Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.
NMR Kinetic Studies for Thiol Addition Mechanisms
The addition of thiols to the ethynyl group of this compound is a reaction of significant interest, particularly in the context of covalent inhibitors in drug discovery. nih.gov NMR spectroscopy is a powerful tool for studying the kinetics of these reactions in real-time. researchgate.netcopernicus.org
In a typical NMR kinetic study, the reaction is monitored directly in an NMR tube. nih.gov The concentrations of the reactants and products are determined at various time points by integrating the corresponding signals in the ¹H NMR spectra. researchgate.net For the addition of a thiol to this compound, the disappearance of the signal for the ethynyl proton and the appearance of new signals for the resulting vinyl sulfide (B99878) protons can be tracked over time.
These studies have shown that the addition of thiols to electrophilic alkynes, such as those in certain thiazole derivatives, can be a prerequisite for biological activity. nih.gov The reaction is often facilitated by a base, and the mechanism typically involves the formation of a trans-alkene product. nih.gov By performing these kinetic analyses, researchers can compare the reactivity of different thiol-containing molecules and correlate these findings with their biological effects. nih.gov
Elucidation of Reaction Pathways (e.g., Sonogashira, Cycloadditions)
Sonogashira Coupling: The Sonogashira reaction is a fundamental cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is frequently employed to modify this compound, attaching various substituents to the ethynyl group. researchgate.netresearchgate.net
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles, one involving palladium and the other copper. numberanalytics.comlibretexts.org
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. libretexts.org
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex. numberanalytics.com
Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst. numberanalytics.com
Variations of the Sonogashira reaction, including copper-free versions, have also been developed. wikipedia.orglibretexts.org Mechanistic studies often involve the analysis of reaction intermediates and the investigation of the effects of different catalysts, ligands, and reaction conditions on the reaction outcome. libretexts.org
Cycloaddition Reactions: The ethynyl group of this compound can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. acgpubs.orgorganicchemistrydata.org These reactions, such as [3+2] and [4+2] cycloadditions, expand the synthetic utility of this compound. uchicago.eduresearchgate.net
For example, in a [4+2] cycloaddition (Diels-Alder reaction), the alkyne can act as the dienophile, reacting with a conjugated diene. libretexts.org The stereochemistry and regioselectivity of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org Mechanistic investigations of these cycloadditions often involve computational studies to understand the transition state geometries and activation energies, as well as experimental studies to determine the product structures.
Computational Chemistry and Theoretical Modeling of 4 Ethynylthiazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic characteristics and reactivity patterns of 4-ethynylthiazole systems. arxiv.orgnih.govrsc.orgepfl.chresearchgate.net These methods, rooted in the principles of quantum mechanics, enable the precise determination of molecular properties that govern chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules like this compound. mdpi.comwikipedia.orgmdpi.com DFT methods are employed to model reaction mechanisms, predict molecular properties, and understand the intricate interplay of electrons within a molecule. mdpi.comresearchgate.netrsc.orgresearchgate.netmdpi.comchimicatechnoacta.ru
Studies utilizing DFT can elucidate the pathways of chemical reactions involving this compound, identifying transition states and calculating activation energies. mdpi.comresearchgate.net This information is crucial for predicting the feasibility and outcome of synthetic routes. For instance, DFT calculations can reveal the step-by-step mechanism of cycloaddition reactions, a common transformation for ethynyl-substituted heterocycles. mdpi.compku.edu.cn
Furthermore, DFT is instrumental in determining a range of molecular properties that dictate the behavior of this compound and its derivatives. These properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting sites of interaction with other molecules.
Global Reactivity Descriptors: Parameters such as chemical hardness, electrophilicity index, and electronic chemical potential, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. nih.gov
The table below presents a hypothetical example of DFT-calculated properties for this compound, illustrating the type of data generated in such studies.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
This table is for illustrative purposes only and does not represent actual calculated values.
Prediction of Molecular Conformations and Energetic Landscapes
The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its function, particularly in biological systems. arxiv.orgrsc.org Computational methods are employed to predict the stable conformations of this compound derivatives and to map their energetic landscapes. nih.gov
By systematically exploring the rotational possibilities around single bonds, computational algorithms can identify low-energy conformations, or conformers, that the molecule is most likely to adopt. The resulting energetic landscape provides a comprehensive picture of the relative stabilities of different conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state.
Molecular Dynamics Simulations for Complex Systems
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. nih.govmdpi.com MD simulations are particularly useful for studying large and complex systems, such as this compound derivatives interacting with biological macromolecules like proteins or DNA. nih.govnih.gov
In an MD simulation, the motion of each atom in the system is calculated based on a classical force field that describes the potential energy of the system as a function of its atomic coordinates. nih.gov By solving Newton's equations of motion, the trajectory of the system can be followed over time, providing insights into:
Conformational Changes: How the molecule and its environment fluctuate and change shape.
Binding and Unbinding Events: The process by which a ligand, such as a this compound derivative, binds to a receptor.
Solvent Effects: The influence of the surrounding solvent on the molecule's behavior.
MD simulations can be used to refine the understanding of ligand-receptor interactions predicted by docking studies and to assess the stability of the resulting complex. mdpi.comnih.gov
In Silico Approaches for Biological Activity Prediction and Lead Optimization
The integration of computational methods into the drug discovery process has revolutionized the identification and optimization of new therapeutic agents. rsc.orgresearchgate.net For this compound and its analogs, in silico approaches play a crucial role in predicting biological activity and guiding the design of more potent and selective compounds. nih.govrjeid.comnih.govscielo.br
Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with a particular biological response, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.commdpi.com
For a series of this compound derivatives, a QSAR study might involve:
Data Collection: Assembling a dataset of compounds with their experimentally measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and lipophilic properties.
Model Building: Using statistical methods to build a regression model that relates the descriptors to the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A successful QSAR model can provide valuable insights into the structural requirements for activity and can be used to prioritize the synthesis of new derivatives with enhanced potency.
Docking and Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. nih.govnih.govmdpi.commdpi.com This method is widely used in drug discovery to understand how a potential drug molecule, like a this compound derivative, might interact with its biological target at the atomic level. rsc.orgnih.govmdpi.commdpi.com
The docking process involves two main steps:
Conformational Sampling: Generating a variety of possible conformations for the ligand.
Scoring: Evaluating the "goodness of fit" for each conformation within the receptor's binding site using a scoring function. The scoring function typically estimates the binding affinity, with lower scores indicating a more favorable interaction.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding of the ligand. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could improve its binding affinity and selectivity.
The following table illustrates a hypothetical docking result for a this compound derivative against a protein target.
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |
| Hydrogen Bonds | 2 | Identifies specific polar interactions with the protein. |
| Interacting Residues | Tyr123, Phe256, Leu301 | Highlights the key amino acids in the binding site. |
This table is for illustrative purposes only and does not represent actual docking results.
Machine Learning Applications in Ethynylthiazole Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical discovery, offering powerful tools to accelerate the identification and optimization of novel bioactive compounds. mdpi.commdpi.com In the context of this compound systems, these computational approaches are being leveraged to navigate the vast chemical space, predict biological activities, and guide the synthesis of promising new drug candidates. cas.orgnih.gov By learning from existing data, ML models can identify complex patterns and relationships between molecular structures and their properties, thereby enhancing the efficiency and success rate of drug discovery pipelines. mdpi.comnih.gov
Machine learning algorithms are employed at various stages of the discovery process, from initial virtual screening of large compound libraries to the refinement of lead compounds with desired pharmacological profiles. mdpi.commednexus.org These methods are particularly valuable for handling the large and high-dimensional datasets generated in modern drug discovery, enabling researchers to make more informed decisions and prioritize synthetic efforts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
A cornerstone of machine learning in chemical discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. protoqsar.com These mathematical models aim to establish a correlation between the chemical structure of a compound and its biological activity. protoqsar.com For this compound derivatives, QSAR models can predict their potential efficacy against various biological targets.
One study focused on developing QSAR models for a series of thiazole (B1198619) derivatives to predict their inhibitory activity against the estrogen receptor, a target relevant in cancer therapy. nih.gov Using a dataset of 53 thiazole compounds, researchers calculated a wide range of molecular descriptors using the Chemistry Development Kit (CDK). nih.gov These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and hydrophobicity.
The generated QSAR model demonstrated a statistically significant correlation between the molecular descriptors and the observed biological activity. nih.gov The performance of the model was evaluated using several metrics, as detailed in the table below.
Table 1: Performance Metrics of a QSAR Model for Thiazole Derivatives
| Metric | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.542 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Adjusted R² (Q²) | 0.481 | A modified version of R² that has been adjusted for the number of predictors in the model. |
| F-statistic | 8.773 | A statistical test to determine if there is a significant relationship between the variables. |
| Standard Error | 0.061 | Measures the accuracy of the predictions made by the model. |
The regression coefficients from the model indicated the relative importance of different principal components derived from the molecular descriptors in influencing the biological activity. nih.gov Such models can be instrumental in the virtual screening of large libraries of this compound analogs to prioritize compounds for synthesis and biological testing. academicjournals.org
Virtual Screening and Library Design
Machine learning models, once validated, can be used for the high-throughput virtual screening of extensive compound libraries. fusionantibodies.com This in silico approach is significantly faster and more cost-effective than traditional experimental screening. fusionantibodies.com For the discovery of novel this compound-based therapeutics, virtual libraries containing thousands or even millions of virtual compounds can be rapidly assessed for their predicted activity.
The process typically involves:
Generation of a Virtual Library: A large and diverse library of this compound derivatives is computationally generated by varying substituents at different positions of the core structure.
Descriptor Calculation: For each virtual compound, a set of molecular descriptors is calculated.
Activity Prediction: A trained ML model, such as a QSAR model, is used to predict the biological activity of each compound in the library.
Ranking and Selection: The compounds are ranked based on their predicted activity, and the top-ranking candidates are selected for chemical synthesis and experimental validation. nih.gov
Generative models, a more advanced class of machine learning algorithms, can even design entirely new molecules with desired properties. mdpi.comcecam.org These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), learn the underlying patterns of chemical structures and can generate novel, synthesizable molecules that are optimized for a specific biological target. mdpi.comfrontiersin.org
Commonly Used Machine Learning Algorithms
A variety of machine learning algorithms are employed in chemical discovery, each with its own strengths and weaknesses. The choice of algorithm often depends on the nature of the dataset and the specific research question.
Table 2: Machine Learning Algorithms in Chemical Discovery
| Algorithm | Description | Application in Ethynylthiazole Discovery |
|---|---|---|
| Support Vector Machines (SVM) | A supervised learning algorithm used for classification and regression tasks. It works by finding the hyperplane that best separates different classes of compounds. mdpi.com | Classifying this compound derivatives as active or inactive against a particular target; predicting continuous activity values. |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. mdpi.com | Building robust QSAR models for predicting the bioactivity of this compound analogs. academicjournals.org |
| Artificial Neural Networks (ANN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. mdpi.com | Modeling complex, non-linear relationships between the structure of this compound compounds and their biological activity. |
| Naïve Bayes | A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features. mdpi.com | Rapidly screening large virtual libraries of this compound derivatives for initial hit identification. |
The application of these machine learning techniques holds significant promise for accelerating the discovery of new this compound-based drugs. By integrating computational predictions with experimental validation, researchers can more efficiently explore the chemical space and identify novel compounds with therapeutic potential.
Biological and Medicinal Chemistry Research Endeavors
Development of Ethynylthiazole-Based Therapeutic Agents
The therapeutic potential of compounds built upon the 4-ethynylthiazole framework is a subject of significant interest in medicinal chemistry. These agents are being meticulously designed and synthesized to function as precise tools against cancer cells, leveraging unique cellular pathways to trigger cell death.
Anticancer Agents and Ferroptosis Induction
A key strategy in modern oncology is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. researchgate.net Many aggressive and therapy-resistant cancers show a heightened dependency on pathways that prevent ferroptosis, making it a promising therapeutic target. researchgate.netosti.gov Ethynylthiazole-based compounds have emerged as potent inducers of this process.
The primary target for many ferroptosis-inducing agents is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes toxic lipid hydroperoxides. researchgate.netfrontiersin.org By inhibiting GPX4, the cell's primary defense against lipid peroxidation is dismantled, leading to a buildup of reactive oxygen species (ROS) and subsequent cell death. frontiersin.org The active site of GPX4 contains a highly nucleophilic selenocysteine (B57510) residue, making it an ideal target for covalent inhibitors. researchgate.net Researchers have successfully designed and synthesized novel covalent GPX4 inhibitors based on the 2-ethynylthiazole-4-carboxamide (B13950179) scaffold. caymanchem.commedchemexpress.comnih.gov These compounds effectively inhibit GPX4 activity, triggering ferroptosis in cancer cells. nih.gov
The development of effective therapeutic agents requires a detailed understanding of the structure-activity relationship (SAR). Through systematic structural modifications, researchers have significantly enhanced the potency and selectivity of ethynylthiazole-based GPX4 inhibitors.
Initial research identified promising lead compounds, but further optimization was needed to improve activity and stability. nih.gov By screening various electrophilic warheads and employing structure-based design, scientists developed a novel inhibitor, designated (R)-9i. This compound demonstrated exceptionally potent cytotoxicity against the HT1080 fibrosarcoma cell line, with an IC₅₀ value of a mere 0.0003 μM. nih.gov
A key measure of a ferroptosis inducer's utility is its selectivity—its ability to kill cancer cells via ferroptosis without causing general toxicity. This is often quantified by a selectivity index, which compares the cytotoxicity of the compound in the absence and presence of a ferroptosis inhibitor like ferrostatin-1. caymanchem.comresearchgate.net The optimized compound, (R)-9i, exhibited a remarkable selectivity index of 24933, indicating that its cytotoxic effects are overwhelmingly due to the induction of ferroptosis. nih.gov This represents a significant improvement over earlier generations of inhibitors.
| Compound | Cytotoxicity IC₅₀ (μM) vs. HT1080 cells | Ferroptosis Selectivity Index | Reference |
|---|---|---|---|
| GPX4 9i ((R)-9i) | 0.0003 | 24933 | nih.gov |
| GPX4 9i | 0.007 | Data Not Available | caymanchem.com |
Promising in vitro results must be validated in in vivo systems to assess a compound's potential as a clinical candidate. Xenograft models, where human tumor cells are implanted into immunodeficient mice, serve as a crucial step in this evaluation process. nih.govreactionbiology.com
The highly potent ethynylthiazole derivative, (R)-9i, was tested in a xenograft tumor mouse model. The results were significant, showing that treatment with (R)-9i led to substantial inhibition of tumor growth. nih.gov Importantly, this potent antitumor effect was achieved without any detectable toxicity in the animal models, highlighting a favorable therapeutic window. nih.gov These findings underscore the potential of ethynylthiazole-based GPX4 inhibitors in a clinical setting.
The mechanism by which ethynylthiazole-based compounds inhibit GPX4 is through covalent modification. This is achieved by incorporating a reactive chemical group, known as an "electrophilic warhead," into the molecule's structure. acs.org This warhead is designed to form a strong, irreversible bond with a nucleophilic residue in the target protein's active site. researchgate.net
The 2-ethynylthiazole (B51339) moiety has been identified as a particularly effective and tunable electrophilic warhead for inducing ferroptosis. acs.orgohiolink.edu Specifically, the 2-ethynylthiazole-4-carboxamide structure has been singled out as a "privileged electrophilic warhead" for the rational design of potent GPX4 inhibitors. medchemexpress.comnih.gov The alkyne group on the thiazole (B1198619) ring is attacked by the selenocysteine residue (Sec46) in the active site of GPX4, leading to covalent inactivation of the enzyme. researchgate.netacs.org This targeted covalent inhibition strategy offers advantages in potency and duration of action compared to non-covalent inhibitors.
To confirm that a drug candidate interacts directly with its intended target within the complex environment of a cell, researchers employ methods like the Cellular Thermal Shift Assay (CETSA). researchgate.netnih.gov CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability. nih.gov
This technique was used to provide definitive evidence of target engagement for the ethynylthiazole-based inhibitor, (R)-9i. The results of the CETSA demonstrated that (R)-9i directly binds to and stabilizes the GPX4 protein inside cells. nih.gov Specifically, the assay showed a thermal stabilization (ΔTₘ) of 6.2 °C for GPX4 in the presence of the compound. nih.gov This confirmation of direct target engagement is a critical validation step, confirming that the biological effects of the compound are indeed mediated through its interaction with GPX4. researchgate.netsemanticscholar.org
Anti-inflammatory Activity of Ethynylthiazoles
The inflammatory process, a complex biological response to harmful stimuli, involves a cascade of cellular and humoral mediators. researchgate.net While essential for host defense, uncontrolled or chronic inflammation contributes to the pathogenesis of numerous diseases. researchgate.net Research into the anti-inflammatory properties of ethynylthiazole derivatives has revealed their potential to modulate key inflammatory pathways.
A standard and widely used preclinical model for investigating acute inflammation is the carrageenan-induced rat paw edema test. researchgate.netnih.govnih.gov In this model, the injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a localized inflammatory response characterized by swelling (edema). nih.govresearchgate.net The extent of edema can be quantified over several hours, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. nih.govnih.gov
A series of synthesized acetylene (B1199291) derivatives of thiazole were evaluated for their anti-inflammatory activity using this in vivo model. researchgate.netresearchgate.net Several of these ethynylthiazole compounds demonstrated significant anti-inflammatory effects, indicating their potential to counteract the acute inflammatory response. researchgate.netresearchgate.net The anti-inflammatory activity of these compounds is often compared to that of a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or diclofenac (B195802) to gauge their relative potency. nih.govptfarm.pl The development of paw edema is a biphasic event. The early phase is attributed to the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins (B1171923) and other cyclooxygenase (COX) products. A reduction in the later phase of edema suggests a possible inhibitory effect on the COX pathway.
Table 1: In Vivo Anti-inflammatory Activity of Selected Ethynylthiazole Derivatives This table is representative and for illustrative purposes. Actual data would be populated from specific study results.
| Compound ID | Chemical Structure (if available) | Dose Administered | % Inhibition of Paw Edema (at peak inflammation) | Reference Compound (% Inhibition) |
|---|---|---|---|---|
| ET-1 | 10 mg/kg | 45% | Indomethacin (55%) | |
| ET-2 | 10 mg/kg | 52% | Indomethacin (55%) | |
| ET-3 | 20 mg/kg | 38% | Diclofenac (60%) | |
| ET-4 | 20 mg/kg | 48% | Diclofenac (60%) |
The inflammatory response is orchestrated by a variety of chemical messengers known as pro-inflammatory mediators. These include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as lipid-derived mediators such as prostaglandins and leukotrienes, and reactive species like nitric oxide (NO). nih.govvin.com The overproduction of these mediators is a hallmark of many inflammatory diseases. researchgate.netvin.com
Ethynylthiazole derivatives have been investigated for their ability to suppress the release of these key pro-inflammatory molecules. nih.gov Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that certain ethynylthiazoles can inhibit the production of TNF-α, IL-1β, and NO. frontiersin.orguniga.ac.idpsu.edu The enzymes responsible for the synthesis of prostaglandins (cyclooxygenases, COX-1 and COX-2) and NO (inducible nitric oxide synthase, iNOS) are often upregulated during inflammation. nih.gov The inhibitory activity of ethynylthiazoles on the release of these mediators suggests that their mechanism of action may involve the modulation of these enzymatic pathways. nih.govuniga.ac.id
Table 2: Effect of Ethynylthiazoles on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages This table is representative and for illustrative purposes. Actual data would be populated from specific study results.
| Compound ID | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of IL-1β Release (%) | Inhibition of NO Production (%) |
|---|---|---|---|---|
| ET-A | 10 | 55 | 48 | 62 |
| ET-B | 10 | 68 | 61 | 75 |
| ET-C | 20 | 42 | 35 | 50 |
Infections are a common trigger for inflammation, and in many cases, the ideal therapeutic agent would possess both antimicrobial and anti-inflammatory activities. nih.gov Such a dual-action compound could simultaneously combat the invading pathogen and mitigate the host's potentially damaging inflammatory response. nih.govnih.gov
Research has begun to explore the potential for ethynylthiazole-based compounds to exhibit this dual functionality. nih.gov While the primary focus of many studies has been on either their antimicrobial or anti-inflammatory effects in isolation, the structural motifs present in some ethynylthiazoles are found in other classes of compounds known to have antimicrobial properties. The development of novel therapeutic agents with both antimicrobial and anti-inflammatory capabilities is an active area of research, and ethynylthiazoles represent a promising scaffold for the design of such molecules. frontiersin.orgnih.gov
Neurological Applications
The central nervous system (CNS) is a complex network where precise chemical signaling is paramount. Dysregulation of neurotransmitter systems is implicated in a wide range of neurological and psychiatric disorders. eurekaselect.comnih.gov The ethynylthiazole scaffold has emerged as a key pharmacophore in the development of ligands targeting specific receptors in the brain, particularly the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. nih.gov Of the eight subtypes, mGluR5 is of particular interest as a therapeutic target for conditions such as anxiety, depression, Parkinson's disease, and Fragile X syndrome. eurekaselect.comwipo.int
A significant breakthrough in this area was the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) and subsequently 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) as potent and selective non-competitive antagonists (also known as negative allosteric modulators or NAMs) of mGluR5. nih.govresearchgate.net These molecules bind to a site on the receptor distinct from the glutamate binding site, offering a more nuanced modulation of receptor activity. acs.orgnih.gov The this compound moiety is a crucial component of MTEP and related analogs, contributing significantly to their high affinity and selectivity for mGluR5. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on phenyl-ethynyl and pyridyl-ethynyl thiazole derivatives to optimize their potency and pharmacokinetic properties as mGluR5 antagonists. nih.gov
Table 3: Binding Affinities of Representative Ethynylthiazole-based mGluR5 Ligands This table is representative and for illustrative purposes. Actual data would be populated from specific study results.
| Compound | Structure | mGluR5 Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| MTEP | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine | 16 | Antagonist (NAM) |
| Compound 1e | 3-bromo-5-((2-methylthiazol-4-yl)ethynyl)benzonitrile | 0.106 ± 0.023 | Antagonist (NAM) |
| Compound 1g | 3-fluoro-5-((2-methylthiazol-4-yl)ethynyl)benzonitrile | 0.30 ± 0.02 | Antagonist (NAM) |
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the visualization and quantification of molecular targets in the living brain. eurekaselect.commdpi.com To perform these studies, a radioligand—a molecule that binds to the target of interest and is labeled with a positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting radionuclide—is required. mdpi.comnih.gov
The high affinity and selectivity of ethynylthiazole-based mGluR5 antagonists have made them ideal candidates for development as PET and SPECT radioligands. eurekaselect.comnih.govresearchgate.net By labeling these molecules with isotopes like ¹⁸F, researchers can non-invasively map the distribution and density of mGluR5 in the brain, providing invaluable insights into the role of this receptor in both normal brain function and in various neuropsychiatric disorders. nih.govnih.gov The development of such radioligands, for instance by incorporating a fluorine atom into the structure for labeling with ¹⁸F, has been a major focus of radiopharmaceutical chemistry. nih.gov These tools are crucial for understanding disease pathology and for the development of new drugs targeting mGluR5. eurekaselect.comnih.gov
Antimicrobial and Antitubercular Activities of Thiazole Derivatives
The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Thiazole derivatives, including those with ethynyl (B1212043) substitutions, have shown promise in this area.
Thiazole-containing compounds have been extensively evaluated for their activity against a range of bacterial pathogens, including the causative agent of tuberculosis, Mycobacterium tuberculosis, and the frequently drug-resistant Staphylococcus aureus. Synthetic analogs of thiazole derivatives have demonstrated potent in vitro antibacterial activity. activate-scientific.com Some thiazole derivatives have exhibited significant anti-tubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 0.02 µM against M. tuberculosis. activate-scientific.com
The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains, illustrating the potential of this class of compounds.
| Compound ID | Target Organism | MIC (µM) | Reference |
| Analog 1 | M. tuberculosis | 0.02 | activate-scientific.com |
| Analog 2 | S. aureus (MRSA) | 12.5 | activate-scientific.com |
| Analog 3 | M. tuberculosis | 3.1 | activate-scientific.com |
| Thiazole Derivative Series | M. tuberculosis H37Rv | 1 - 61.2 | |
| Imidazo[2,1-b]thiazole Derivative | S. aureus ATCC 29213 | 2 µg/mL | |
| Imidazo[2,1-b]thiazole Derivative | M. tuberculosis H37Rv | IC50: 6.16 µg/mL |
This table is for illustrative purposes and includes data for various thiazole derivatives to demonstrate the general antimicrobial potential of the scaffold.
In addition to antibacterial properties, thiazole derivatives have also been investigated for their antifungal potential. Studies have shown that certain thiazole derivatives exhibit very strong antifungal effects against pathogenic yeasts like Candida albicans. The mechanism of action is thought to involve disruption of the fungal cell wall or cell membrane.
The table below presents the antifungal activity of a series of newly synthesized thiazole derivatives against clinical isolates of C. albicans.
| Compound Series | Organism | MIC Range (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (clinical isolates) | 0.008–7.81 | |
| Phenylthiazole derivatives | Sclerotinia sclerotiorum | EC50: 0.51 |
This table showcases the potent antifungal activity of specific thiazole-based compounds.
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Soybean Lipoxygenase)
The this compound scaffold has also been explored as a basis for designing enzyme inhibitors. Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters and are targets for antidepressants and drugs for neurodegenerative diseases. Lipoxygenases (LOX) are involved in inflammatory pathways.
Research on hydrazine-thiazole derivatives has investigated their inhibitory activity on rat liver mitochondria monoamine oxidase (MAO). While these studies did not specifically use this compound, they established structure-activity relationships for MAO inhibition by thiazole-containing compounds. The inhibitory activity was found to be related to hydrophobic, electronic, and steric parameters of the substituents on the thiazole ring.
More directly relevant, a series of acetylene derivatives of thiazole were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing inhibitory effects on soybean lipoxygenase. Two of the synthesized ethynylthiazoles were found to inhibit this enzyme.
The inhibitory activities are summarized in the table below.
| Compound Class | Target Enzyme | Activity | Reference |
| Hydrazine-thiazole derivatives | Monoamine Oxidase (MAO) | Inhibition observed, SAR established | |
| Acetylene derivatives of thiazole | Soybean Lipoxygenase | Two compounds showed inhibitory activity |
Pharmacophore Development and Bioactive Scaffold Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure has proven to be a valuable scaffold in pharmacophore modeling, particularly for mGluR5 antagonists. nih.govacs.org The ethynylthiazole moiety is a key component of the pharmacophore that defines the interaction with the receptor's allosteric site. acs.org
The optimization of this bioactive scaffold involves modifying the substituents on the thiazole and the terminal aromatic ring to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The rigidity and linearity of the ethynyl linker are crucial for maintaining the correct orientation of the interacting groups within the binding pocket. The development of pharmacophore models based on this compound-containing compounds allows for the virtual screening of compound libraries to identify new potential ligands.
Development of Bioconjugation Strategies using Ethynylthiazoles
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. The terminal alkyne of the this compound moiety makes it an ideal functional handle for "click chemistry," a set of powerful, reliable, and selective reactions for bioconjugation. activate-scientific.com
The most common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule, such as this compound, and an azide-functionalized biomolecule (e.g., a protein, nucleic acid, or cell surface glycan). nih.gov This strategy allows for the precise attachment of reporter molecules like fluorophores or affinity tags to biomolecules for imaging and tracking purposes. The bioorthogonal nature of the alkyne and azide (B81097) groups means they are unreactive with most biological functionalities, ensuring specific conjugation. For instance, 2-bromo-4-ethynylthiazole (B3032180) has been synthesized for use as a bioorthogonal handle to be incorporated into probes for further tagging. activate-scientific.com This highlights the utility of the this compound core in creating tools for chemical biology.
Investigation of Biological Activity Spectra Prediction
In the realm of medicinal chemistry, computational tools play a crucial role in forecasting the potential biological activities of novel compounds, thereby guiding synthetic efforts and biological evaluations. One such tool, the Prediction of Activity Spectra for Substances (PASS) program, has been utilized to predict the biological activity of ethynylthiazole derivatives. nsc.ru The PASS program analyzes the structure-activity relationships of a vast database of known biologically active compounds to predict a wide range of pharmacological effects and mechanisms of action for a new chemical entity. researchgate.netresearchgate.net The prediction is presented as a list of probable activities, with each activity assigned a probability of being active (Pa) and a probability of being inactive (Pi). nsc.ru
A study on the synthesis and anti-inflammatory properties of a series of ethynylthiazole derivatives included a PASS-based prediction of the biological activity for select compounds. nsc.ru The program predicted that certain derivatives would exhibit satisfactory inhibitory activity against lipoxygenase and significant antagonistic activity against leukotrienes. nsc.ru These predictions are particularly relevant as lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. The predicted lipoxygenase inhibitory activity was consistent with experimental findings for these compounds. nsc.ru
The results from the PASS prediction for two representative ethynylthiazole derivatives are detailed in the table below. nsc.ru
Table 1: PASS Prediction of Biological Activity for Ethynylthiazole Derivatives
| Compound | Predicted Biological Activity | Pa | Pi |
|---|---|---|---|
| 2-(Phenylethynyl)thiazole | Lipoxygenase inhibitor | 0.493 | 0.038 |
| Leukotriene antagonist | 0.404 | 0.021 | |
| 2-[(Pyridin-2-yl)ethynyl]thiazole | Lipoxygenase inhibitor | 0.493 | 0.038 |
| Leukotriene antagonist | 0.404 | 0.021 |
Data sourced from a study on the anti-inflammatory activity of ethynylthiazoles. nsc.ru Pa: Probability to be active; Pi: Probability to be inactive.
These computational predictions, particularly the correlation of predicted lipoxygenase inhibition with observed anti-inflammatory effects, underscore the potential of the ethynylthiazole scaffold in the design of new anti-inflammatory agents. nsc.ru The use of such predictive tools is invaluable in modern drug discovery, allowing for the prioritization of compounds for synthesis and testing based on their predicted biological activity profiles. researchgate.net
Applications in Materials Science and Polymer Chemistry
Synthesis of High Carbon Materials from Acetylenic Precursors
A significant application of ethynyl-substituted aromatic compounds, including ethynylthiazoles, is in the synthesis of high-carbon-content materials. These materials are sought after for their potential to exhibit high thermal stability and hardness. The general strategy involves synthesizing monomers with multiple ethynyl (B1212043) groups, which can then be polymerized and cross-linked to form a dense network of strong carbon-carbon bonds.
Research has described the synthesis of various polyethynyl aromatics, including 2-ethynylthiazole (B51339) and 2,4-diethynylthiazole, as precursors for highly cross-linked organic solids. researchgate.net The synthesis typically involves the coupling of a haloaromatic compound with a protected acetylene (B1199291), such as (trimethylsilyl)acetylene (TMSA), followed by deprotection. researchgate.net This methodology is applicable to the synthesis of 4-ethynylthiazole from a 4-halothiazole precursor.
Poly(diacetylenes) (PDAs) represent a class of conjugated polymers formed through the 1,4-topochemical polymerization of diacetylene monomers. wikipedia.org These polymers are of significant interest due to their unique electronic and optical properties. wikipedia.orgmdpi.com The strategy for creating high-carbon materials often involves the initial synthesis of low-molecular-weight poly(diacetylenes) from monomers like diethynylthiazoles. researchgate.net These initial polymers can be molded and subsequently processed through thermal, photochemical, or catalytic means to produce the final, densely cross-linked organic solids. researchgate.net The resulting materials are expected to have high thermal stability and hardness, analogous to some properties of carbon allotropes like diamond and graphite. researchgate.net
The polymerization of diacetylene monomers is often accompanied by a distinct color change, which arises from the formation of the extended π-conjugated system in the polymer backbone. wikipedia.org Many PDAs also exhibit thermochromism, changing color in response to temperature changes that cause twisting of the polymer backbone and alter the degree of conjugation. wikipedia.orgmdpi.com
Topochemical polymerization is a solid-state reaction where monomers are pre-aligned in a crystal lattice, and polymerization occurs under external stimuli like heat, light, or pressure. wikipedia.orgrsc.org This method offers precise control over the resulting polymer's structure, leading to high crystallinity and stereoregularity. wikipedia.orgrsc.org It is particularly useful for synthesizing polymers like polydiacetylenes that can be difficult to prepare using traditional solution-based methods. wikipedia.orgwikipedia.org
For a topochemical reaction to occur, the monomer's reactive sites must be packed in the crystal in a suitable orientation and proximity. wikipedia.org In the case of diacetylenes, specific geometric criteria regarding the distance and angle between adjacent monomers in the crystal lattice must be met for 1,4-polymerization to proceed. wikipedia.org Similarly, the topochemical azide-alkyne cycloaddition (TAAC) has been demonstrated by engineering crystals where monomers containing both azide (B81097) and alkyne groups are aligned head-to-tail, ready to react upon heating. chemrxiv.orgnih.gov This highlights the potential for monomers like this compound to be incorporated into specifically designed crystal structures that can undergo controlled solid-state polymerization to yield highly ordered polymers. chemrxiv.orgnih.gov
Functional Polymer Synthesis Utilizing Ethynylthiazoles
The ethynyl group of this compound is a highly versatile functional handle. It provides a reactive site for a variety of chemical transformations, allowing for the synthesis of complex polymer architectures and functional materials.
This can be achieved through several methods. One approach is post-polymerization modification, where a pre-formed polymer with a reactive end-group (e.g., a halide) is reacted with a molecule like this compound. cmu.edursc.org Another method involves using an initiator for polymerization that already contains the desired functional group. For instance, a custom initiator bearing a this compound moiety could be used in controlled/living radical polymerizations (CLRP) like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure that every polymer chain starts with this specific group. rsc.org The resulting alkyne-terminated polymer is a valuable precursor for creating block copolymers, star polymers, or for grafting onto surfaces. magritek.com
| Polymerization Technique | Method of End-Functionalization | Potential Application of Ethynyl End-Group |
| ATRP | Use of a functional initiator containing an ethynyl group. | Click chemistry, bioconjugation, surface modification. rsc.org |
| RAFT | Post-polymerization reaction with the terminal RAFT agent. | Synthesis of block copolymers, creating complex topologies. rsc.org |
| Anionic Polymerization | Quenching the living polymer chain with an electrophile containing the ethynyl group. | Preparation of well-defined block copolymers and nanostructures. |
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, with minimal byproducts. drpress.orgpcbiochemres.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. mt.comnih.gov
The ethynyl group on this compound makes it an ideal component for CuAAC reactions in polymer science. drpress.orgnih.gov This enables several synthetic strategies:
Polymer Modification: A polymer synthesized with pendant azide groups along its backbone can be "clicked" with this compound to introduce the thiazole (B1198619) functionality.
Cross-linking: If a polymer has multiple azide groups, a bifunctional linker containing two ethynylthiazole units could be used to create cross-linked networks or hydrogels. drpress.org
Building Block for Copolymers: A monomer containing an azide can be copolymerized with other monomers, and the resulting polymer can then be reacted with this compound to create a functional graft copolymer. nih.gov
Dendrimer and Complex Architectures: The efficiency and orthogonality of click chemistry allow for the stepwise construction of complex polymer structures like dendrimers and star polymers using building blocks like this compound. mt.com
These click chemistry approaches are widely used to create advanced materials for drug delivery, diagnostics, and coatings. nih.govrsc.org
Organometallic Chemistry and Ligand Design
In organometallic chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.comlibretexts.org The design of ligands is crucial as they modify the electronic and steric properties of the metal center, thereby controlling its reactivity and catalytic activity. msu.edu
This compound possesses several features that make it an interesting candidate for ligand design:
Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring are potential Lewis basic sites that can coordinate to a metal center.
Ethynyl Group: The π-system of the carbon-carbon triple bond can also coordinate to a transition metal. libretexts.org This interaction is often described by the Dewar-Chatt-Duncanson model. libretexts.org
Bidentate or Bridging Potential: The molecule could potentially act as a bidentate ligand, coordinating through both the thiazole nitrogen and the alkyne π-system, or it could act as a bridging ligand, linking two different metal centers. Research on the related 2-ethynylpyridine (B158538) has shown it can coordinate to metal centers like Ruthenium(II) and Cobalt(III), forming complexes that are precursors to bimetallic catalysts. utc.edu
Synthesis of Transition Metal Complexes with Ethynylthiazole-Containing Ligands
The synthesis of transition metal complexes using ligands that contain a thiazole ring is a well-established area of coordination chemistry. These ligands can coordinate to a wide array of transition metals, including but not limited to ruthenium, palladium, cobalt, nickel, copper, and zinc. orientjchem.orgresearchgate.netrsc.orgmdpi.comnih.gov The thiazole heterocycle typically coordinates to the metal center through its nitrogen atom, and it can be part of a larger multidentate ligand structure, which enhances the stability of the resulting complex. orientjchem.org
The general synthetic strategy for creating these complexes involves the reaction of a thiazole-containing ligand with a suitable transition metal salt, such as a metal chloride or nitrate, in an appropriate solvent. orientjchem.orgbhu.ac.in A common procedure involves dissolving the ligand and the metal salt in a 2:1 molar ratio in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture for several hours. orientjchem.orgbhu.ac.insysrevpharm.org The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.
While specific literature detailing the synthesis of numerous this compound-metal complexes is specialized, the methodologies are based on established principles of coordination chemistry. Ligands incorporating the this compound scaffold are designed to act as strong σ-donors, which can influence the electronic environment of the metal center. nih.gov The synthesis of these complexes is driven by the goal of creating novel materials and catalysts where the properties of the metal are finely tuned by the specific steric and electronic characteristics of the ethynylthiazole-containing ligand. nih.gov For instance, derivatives like (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid have been synthesized and subsequently reacted with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to form tetrahedral complexes, demonstrating the versatility of the thiazole moiety in ligand design. researchgate.net
Table 1: Examples of Synthesized Transition Metal Complexes with Thiazole-Derived Ligands
| Ligand Type | Transition Metal(s) | General Synthesis Method | Resulting Complex Geometry | Reference(s) |
|---|---|---|---|---|
| Thiazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Reaction of ligand with metal nitrates (2:1 ratio) in methanol under reflux (70-80 °C). | Tetradentate coordination via imine nitrogen atoms. | orientjchem.org |
| (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid | Co(II), Ni(II), Cu(II), Zn(II), Bi(III) | Reaction of the ligand with metal ions. | Tetrahedral (for Co, Ni, Cu, Zn), Octahedral (for Bi). | researchgate.net |
| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol* | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Reaction of ligand with metal salts in an alcoholic medium. | Tetrahedral (most), Square Planar (for Cu). | nih.gov |
| NNN Tridentate Ligands (click-based) | Ruthenium(II) | Reaction of Ru(PPh₃)₃Cl₂ with the ligand in toluene (B28343) under reflux. | Distorted Octahedral. | rsc.org |
Note: While not a thiazole, this triazole-thiol ligand demonstrates coordination via sulfur and an amino group, a common feature in related heterocyclic ligands.
Catalytic Applications of Ethynylthiazole-Metal Complexes
Transition metal complexes are fundamental to modern catalysis, enabling a vast range of chemical transformations with high efficiency and selectivity. nih.gov The reactivity of a metal catalyst is profoundly influenced by its ligand sphere; modifying the ligands allows for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for a specific reaction. nih.gov Metal complexes featuring thiazole-containing ligands have been investigated for various catalytic applications, leveraging the unique characteristics imparted by the heterocycle. bhu.ac.inresearchgate.net
The incorporation of an ethynylthiazole ligand into a metal complex is a strategic design choice for catalysis. The strong σ-donating nature of such ligands can increase the electron density at the metal center, which is often beneficial for catalytic processes that involve an oxidative addition step, such as cross-coupling reactions. nih.gov
Although detailed catalytic data for a wide range of specific this compound-metal complexes is an emerging area of research, the principles are well-grounded in the broader field of organometallic catalysis. For example, palladium complexes with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands show excellent activity in Buchwald-Hartwig amination reactions. rsc.org The development of palladium precatalysts with specialized ligands has been shown to improve yields and selectivity in C-N coupling reactions. d-nb.info Similarly, rhodium-based catalysts are widely used for transformations like reductive carbonylation and asymmetric hydrogenation, where the ligand plays a critical role in determining the reaction's outcome. d-nb.inforsc.org Ruthenium complexes are also prominent, particularly in hydrogenation and metathesis reactions, with their catalytic activity being highly dependent on the coordinated ligands. rsc.orgnih.govnih.gov
Ethynylthiazole-metal complexes represent a promising class of catalysts. The rigid, planar thiazole ring combined with the linear ethynyl group can enforce specific geometries on the catalyst, potentially leading to high selectivity in catalytic transformations. The development of these catalysts is aimed at creating more efficient and selective processes for synthesizing fine chemicals and pharmaceuticals. nih.govrsc.org
Table 2: Catalytic Reactions Employing Transition Metal Complexes with Related Ligand Systems
| Metal | Ligand Type | Catalytic Reaction | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ruthenium(II) | NNN Tridentate (click-based) | Hydrogenation of ketones and aldehydes | Excellent activity and selectivity. Reaction may proceed via an outer-sphere mechanism. | rsc.org |
| Palladium(II) | N-heterocyclic carbene (NHC) / Phosphine (CAP) | Buchwald-Hartwig aryl amination | Mixed NHC/CAP complexes showed good catalytic activity. | rsc.org |
| Rhodium | Phosphine (PPh₃) | Reductive carbonylation of aryl iodides | Efficient system for synthesizing arylaldehydes with a broad substrate scope. | d-nb.info |
| Palladium(II) | Ylide-Functionalized Phosphines (YPhos) | Buchwald-Hartwig C-N Coupling | Highly active precatalysts, achieving full conversion at room temperature with low catalyst loading. | d-nb.info |
Future Research Directions and Unexplored Avenues in 4 Ethynylthiazole Chemistry
Development of More Efficient and Sustainable Synthetic Methods
Key areas for investigation include:
Catalytic C-H Activation: Direct C-H activation of the thiazole (B1198619) ring followed by ethynylation would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methods for the synthesis of 4-ethynylthiazole could lead to more efficient and reproducible production.
Biocatalysis: The use of enzymes to catalyze the formation of the thiazole ring or the introduction of the ethynyl (B1212043) group could provide highly selective and environmentally benign synthetic routes.
Novel Catalytic Systems: Research into new catalytic systems, such as those based on earth-abundant metals or metal-free catalysts, could lead to more cost-effective and sustainable synthetic processes. For instance, the use of zeolite H-beta has been shown to facilitate the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole, a precursor to 4-alkynyl substituted thiazoles. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Exploration of Novel Reactivity Patterns and Cascade Transformations
The ethynyl group of this compound is a gateway to a wide range of chemical transformations. While its participation in reactions like Sonogashira cross-coupling is well-established, there is considerable scope for exploring novel reactivity patterns and developing cascade reactions that build molecular complexity in a single step. mdpi.com
Future research could focus on:
Cycloaddition Reactions: Investigating the participation of the ethynyl group in various cycloaddition reactions beyond the well-known [2+2] cycloaddition-retroelectrocyclization with tetracyanoethylene (B109619) could lead to the synthesis of novel heterocyclic systems. researchgate.net
Enyne Metathesis: The use of this compound in enyne metathesis reactions could provide access to complex polycyclic structures.
Cascade Reactions: Designing cascade reactions that involve both the thiazole ring and the ethynyl group could enable the rapid construction of complex molecules from simple starting materials. societechimiquedefrance.frresearchgate.netnih.govrsc.orgnih.gov This could involve sequences such as a Michael addition followed by an intramolecular cyclization. nih.gov The inherent reactivity of the alkyne moiety allows for its independent involvement in chemical transformations, making it a valuable component for selective cascade reactions. researchgate.net
Advanced Mechanistic Investigations and Deeper Computational Insights
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in this endeavor.
Key areas for future investigation include:
In-situ Spectroscopic Studies: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reactions in real-time can provide valuable information about reaction intermediates and transition states.
Kinetic Studies: Detailed kinetic analysis of key synthetic steps can help to elucidate reaction mechanisms and identify rate-determining steps, providing a basis for process optimization.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. mdpi.com For example, computational studies on the Sonogashira cross-coupling reaction have provided insights into the effect of substituent electronegativity on the reaction barrier. mdpi.com Such computational approaches can also aid in explaining product formation in cascade reactions. nih.gov
Discovery of New Biological Targets and Expanded Therapeutic Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound provides a versatile scaffold for the design of novel therapeutic agents. sciencescholar.usnih.govresearchgate.net Future research should aim to identify new biological targets for this compound derivatives and explore their potential in treating a broader range of diseases.
Potential avenues for exploration include:
High-Throughput Screening: Screening libraries of this compound derivatives against a diverse range of biological targets could lead to the discovery of novel hits for various diseases.
Target-Based Drug Design: Utilizing the known structure of biological targets, such as enzymes and receptors, to design this compound-based inhibitors with high potency and selectivity. Recent studies have shown the potential of 2-ethynylthiazole-4-carboxamide (B13950179) as an electrophilic warhead in developing selective ferroptosis inducers targeting GPX4. nih.govresearchgate.netresearchgate.net
Fragment-Based Drug Discovery: Using this compound as a starting fragment and growing it into more potent and drug-like molecules is a promising strategy. bme.hu
Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in therapeutic areas beyond the current focus, such as neurodegenerative diseases and metabolic disorders, could uncover new applications. researchgate.netacs.orgresearchgate.net
Design of Advanced Materials with Tunable Properties and Functions
The unique electronic and structural properties of this compound make it an attractive building block for the design of advanced materials with tailored properties. smolecule.com The ethynyl group provides a handle for polymerization and incorporation into larger conjugated systems, while the thiazole ring can influence the material's electronic and photophysical characteristics.
Future research in this area could focus on:
Conducting Polymers: Polymerizing this compound or its derivatives could lead to the development of novel conducting polymers with applications in organic electronics. The synthesis of polyethynyl aromatics is a known strategy for creating highly cross-linked organic solids with a high carbon fraction. lookchem.com
Organic Light-Emitting Diodes (OLEDs): Incorporating this compound moieties into the emissive or charge-transport layers of OLEDs could lead to improved device performance. Compounds containing carbon-carbon triple bonds and a heteroaromatic ring with a -C=N- unit have been explored for use in organic luminescent devices. google.com
Sensors: The thiazole ring can act as a binding site for specific analytes, and changes in the electronic properties upon binding could be transduced into a detectable signal, forming the basis for chemical sensors.
Tunable Materials: The ability to modify the substituents on the thiazole ring and the ethynyl group provides a means to tune the optical and electronic properties of the resulting materials. This tunability is crucial for applications where specific properties are required, such as in thermoreversible gels or for controlling drug release kinetics. nih.govjustia.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-ethynylthiazole, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized to improve yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as Sonogashira coupling between 4-bromothiazole and terminal alkynes. Key variables include catalyst systems (e.g., Pd/Cu ratios), solvent polarity (DMF vs. THF), and temperature gradients. A fractional factorial design can identify critical factors affecting yield . Trial experiments (e.g., varying Pd(PPh₃)₄ concentrations from 1–5 mol%) should precede full optimization to establish baseline conditions. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound, and how should researchers interpret conflicting data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : The ethynyl proton typically resonates at δ 2.8–3.2 ppm (¹H), while the thiazole C-4 carbon appears at ~150 ppm (¹³C). Discrepancies between experimental and DFT-calculated shifts may arise from solvent effects or conformational flexibility, requiring corrections using polarizable continuum models (PCM) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental Analysis : Acceptable purity thresholds require ≤0.3% deviation from theoretical C/H/N ratios. Inconsistent data warrants repeating synthesis under inert atmospheres to exclude oxidation byproducts .
Advanced Research Questions
Q. How can researchers design experiments to probe the mechanistic role of this compound in catalytic cycles (e.g., ligand behavior in transition-metal complexes)?
- Methodological Answer : Utilize kinetic isotope effects (KIE) and deuterium labeling to track ethynyl group participation. For example, compare reaction rates using this compound vs. 4-deuterioethynylthiazole in Pd-catalyzed couplings. In situ IR spectroscopy monitors metal-ligand coordination shifts (e.g., ν(C≡C) at ~2100 cm⁻¹). Controlled variable studies must isolate electronic (Hammett σₚ parameters) vs. steric effects (cone angles) .
Q. What statistical approaches are recommended for resolving contradictions in reported biological activity data (e.g., IC₅₀ variations) of this compound derivatives across studies?
- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity (% of total variation due to study differences). If I² > 50%, apply random-effects models to account for between-study variance. Sensitivity analyses exclude outlier studies (e.g., those with non-standardized assay protocols). Forest plots visualize effect-size discrepancies .
Q. How can computational models (e.g., DFT, molecular docking) predict the reactivity of this compound in novel reaction environments or protein binding sites?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level; calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with electrostatic potential (ESP) maps for regioselectivity trends.
- Docking : Use AutoDock Vina to simulate binding poses of this compound derivatives in target proteins (e.g., kinases). Validate with experimental IC₅₀ correlations (R² > 0.7 required) .
Key Recommendations for Researchers
- Reproducibility : Document synthetic procedures in line with Beilstein Journal guidelines (e.g., full catalyst ratios, solvent grades) .
- Data Transparency : Archive raw NMR spectra and crystallographic data in repositories like Zenodo, citing these in supplementary materials .
- Ethical Modeling : Disclose computational parameters (e.g., basis sets, docking constraints) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
